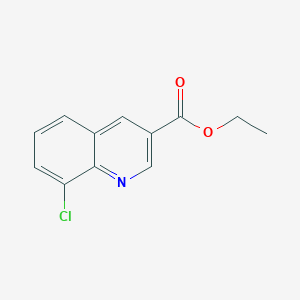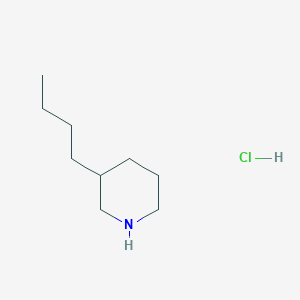![molecular formula C8H6N2O2 B1445537 4H-Pyrrolo[2,3-b]pyridin-4-carbonsäure CAS No. 1086423-45-1](/img/structure/B1445537.png)
4H-Pyrrolo[2,3-b]pyridin-4-carbonsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Krebstherapie
4H-Pyrrolo[2,3-b]pyridin-4-carbonsäure: Derivate haben sich als vielversprechende Inhibitoren des Fibroblasten-Wachstumsfaktor-Rezeptors (FGFR) gezeigt . Diese Rezeptoren spielen eine entscheidende Rolle bei der Zellproliferation und -differenzierung und sind somit ein Ziel für die Krebsbehandlung. Derivate dieser Verbindung hemmen nachweislich die Proliferation von Brustkrebszellen und induzieren Apoptose, sowie die Hemmung der Zellmigration und -invasion .
Neurologische und Immunerkrankungen
Verbindungen mit der Pyrrolopyridin-Struktur, ähnlich der this compound, wurden auf ihre potenzielle Wirksamkeit bei der Behandlung von Erkrankungen des Nerven- und Immunsystems untersucht . Zu ihren pharmakologischen Eigenschaften gehören analgetische und sedative Wirkungen, die bei der Behandlung von Schmerzen und Angstzuständen im Zusammenhang mit verschiedenen Erkrankungen hilfreich sein können .
Antidiabetische Anwendungen
Die biologische Aktivität von Pyrrolopyridin-Derivaten erstreckt sich auf antidiabetische Eigenschaften. Forschungen haben gezeigt, dass diese Verbindungen zur Entwicklung neuer Behandlungen für Diabetes eingesetzt werden können, die eine Alternative zu den derzeitigen Medikamenten bieten .
Antimikrobielle und antivirale Eigenschaften
Pyrrolopyridin-Derivate besitzen nachweislich auch antimikrobielle und antivirale Aktivitäten. Dies macht sie zu Kandidaten für die Entwicklung neuer Medikamente zur Bekämpfung von Infektionskrankheiten, einschließlich solcher, die durch arzneimittelresistente Stämme verursacht werden .
Materialwissenschaften: Photoaktive Materialien
Einige Derivate von 4H-Pyran, die strukturelle Ähnlichkeiten mit this compound aufweisen, wurden als photoaktive Materialien eingesetzt. Diese Materialien finden Anwendung bei der Entwicklung neuer Technologien zur Gewinnung und Speicherung von Sonnenenergie .
Chemieingenieurwesen: Katalysatorentwicklung
Im Chemieingenieurwesen wurden Pyridincarbonsäure-funktionalisierte Nanopartikel, die mit this compound verwandt sind, als magnetische Katalysatoren eingesetzt. Diese Katalysatoren werden bei der Synthese verschiedener organischer Verbindungen eingesetzt, was die Vielseitigkeit von Pyrrolopyridin-Derivaten bei der Erleichterung chemischer Reaktionen zeigt .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid interacts with its targets, FGFRs, by inhibiting their activity. This compound has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors disrupts the FGFR signaling pathway, leading to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid disrupts these pathways, affecting various cellular processes and potentially leading to the inhibition of tumor growth and progression .
Result of Action
In vitro studies have shown that 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it has been observed to significantly inhibit the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound binds to the ATP-binding pocket of FGFRs, preventing their activation and subsequent phosphorylation of downstream targets.
Cellular Effects
The effects of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, it inhibits cell proliferation and induces apoptosis by targeting FGFR signaling pathways . This compound also affects cell migration and invasion, making it a potential therapeutic agent for cancer treatment. Additionally, it influences cell signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid exerts its effects by binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFRs, thereby blocking the activation of downstream signaling pathways. The compound’s interaction with FGFRs leads to reduced cell proliferation, migration, and invasion, as well as increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid change over time. Studies have shown that its inhibitory effects on FGFRs are sustained over a period of 24 hours, with significant reduction in cell migration and invasion observed .
Dosage Effects in Animal Models
The effects of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is involved in metabolic pathways related to FGFR signaling. It interacts with enzymes such as kinases and phosphatases that regulate FGFR activity .
Transport and Distribution
Within cells and tissues, 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation in specific cellular compartments are influenced by these interactions, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific compartments, enhancing its therapeutic potential .
Eigenschaften
IUPAC Name |
4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHODDCXPWJNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC=N2)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743124 | |
| Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086423-45-1 | |
| Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


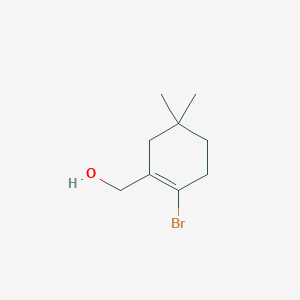


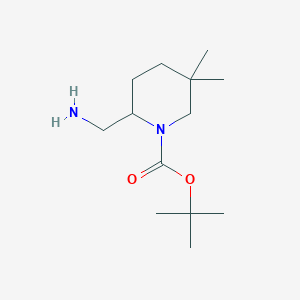
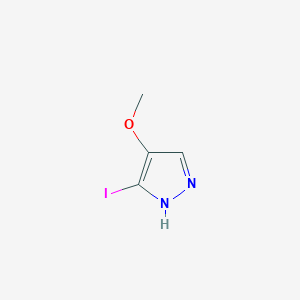
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)


![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)

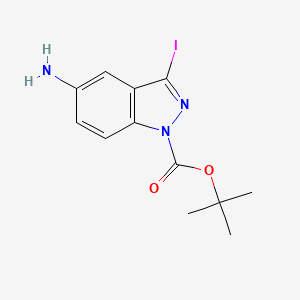
![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)
